molecular formula C6H3NO3 B15072417 2-Ethynyloxazole-5-carboxylic acid

2-Ethynyloxazole-5-carboxylic acid

Cat. No.: B15072417
M. Wt: 137.09 g/mol
InChI Key: LONYMUDUZDZIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyloxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H3NO3. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyloxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 2-ethynyloxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other oxazole derivatives and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H3NO3

Molecular Weight

137.09 g/mol

IUPAC Name

2-ethynyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H3NO3/c1-2-5-7-3-4(10-5)6(8)9/h1,3H,(H,8,9)

InChI Key

LONYMUDUZDZIOU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.